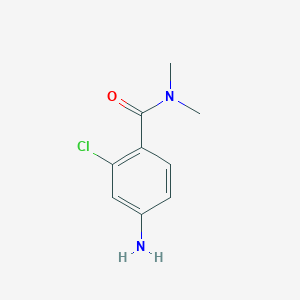
4-Benzoylbenzaldehyde
Übersicht
Beschreibung
4-Benzoylbenzaldehyde is an organic compound with the molecular formula C14H10O2. It is a benzaldehyde derivative where a benzoyl group is attached to the para position of the benzaldehyde ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzoylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-bromomethylbenzophenone with hexamine in chloroform, followed by hydrolysis . Another method includes the Friedel-Crafts acylation of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 4-methylbenzophenone using oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzoylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-benzoylbenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 4-Benzoylbenzoic acid.
Reduction: 4-Benzoylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzoylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Benzoylbenzaldehyde involves its ability to undergo various chemical transformations. The benzoyl and aldehyde groups in its structure make it a versatile intermediate in organic synthesis. It can form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with phenylhydrazine. These reactions are facilitated by the resonance stabilization of the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: A simpler aldehyde with a single benzene ring.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a benzoyl group.
4-Nitrobenzaldehyde: Contains a nitro group at the para position instead of a benzoyl group.
Uniqueness: 4-Benzoylbenzaldehyde is unique due to the presence of both benzoyl and aldehyde functional groups, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the production of complex organic molecules .
Eigenschaften
IUPAC Name |
4-benzoylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBRARCTFICSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445369 | |
| Record name | 4-benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20912-50-9 | |
| Record name | 4-benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to access 4-benzoylbenzaldehyde?
A1: A recent study [] describes a novel method for synthesizing this compound. Researchers found that reacting benzoyl chloride with tributylphosphine generates benzoyl tributylphosphonium chloride in situ. Subsequent addition of samarium diiodide to this mixture at -40°C in THF yielded this compound as the major product. This reaction pathway offers a new approach to obtaining this valuable compound. Interestingly, the presence of para-substituents on the benzoyl chloride starting material influenced the reaction outcome. Specifically, benzoyl chlorides lacking para-substituents primarily yielded this compound. Conversely, benzoyl chlorides containing a para-methyl or chloro group were exclusively converted into the corresponding α-diketone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)


![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)
